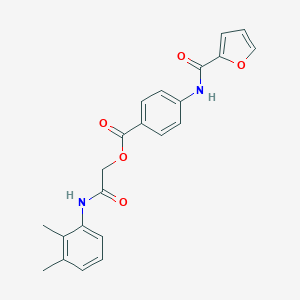
2-(2-Chloroanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is a synthetic compound that belongs to the class of quinolinecarboxylates. This compound has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
2-(2-Chloroanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have anticancer activity, with studies indicating that it inhibits the growth of various cancer cell lines. It has also been studied for its potential as an antibacterial and antifungal agent.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. It has also been shown to have antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Chloroanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate in lab experiments is its potential as an anticancer agent. It has been shown to have activity against various cancer cell lines, making it a promising compound for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-Chloroanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate. One direction is to further investigate its mechanism of action, which may help to optimize its use as an anticancer agent. Another direction is to study its potential as an antibacterial and antifungal agent, which may have applications in the development of new antibiotics and antifungal drugs. Additionally, further studies may be needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 2-(2-Chloroanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate involves the reaction of 2-chloroaniline and 2-phenyl-4-quinolinecarboxylic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained through purification by column chromatography.
Propiedades
Fórmula molecular |
C24H17ClN2O3 |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
[2-(2-chloroanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H17ClN2O3/c25-19-11-5-7-13-21(19)27-23(28)15-30-24(29)18-14-22(16-8-2-1-3-9-16)26-20-12-6-4-10-17(18)20/h1-14H,15H2,(H,27,28) |
Clave InChI |
CLYVRIVTBZZACV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)NC4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)NC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271049.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
![N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271053.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)
![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)